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molecular formula C12H9N3 B8449895 3-Methyl-6-(pyridin-3-ylethynyl)pyridazine

3-Methyl-6-(pyridin-3-ylethynyl)pyridazine

Cat. No. B8449895
M. Wt: 195.22 g/mol
InChI Key: OQHDULVBSWJTDX-UHFFFAOYSA-N
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Patent
US07365074B2

Procedure details

To the solution of 3-[(trimethylsilyl)ethynyl]pyridine (0.175g, 1.0 mmol), 3-chloro-6-methylpyridazine (0.128 g, 1.0 mmol), cupper (I) iodide (0.019 g, 0.1 mmol), triethylamine (0.202 g, 2.1 mmol), in 20 ml Ethylene glycol dimethyl ether was added tetrakis(triphenlyphosphine)palladium (0) (60 mg, 0.052 mmol). The result solution was heated to 80° C. after degasing by argon for 5 minute, and then Tetrabutylammonium fluoride (2.1 ml, 1M/THF) was added dropwise. After stirring at 80° C. for 12 hour, the reaction mixture was quenched with H2O (30 mL), then extracted with EtOAc (3×30 mL) and the combined organic extracts washed with brine. The organic phase was dried over Na2SO4 and concentrated in vacuo. The crude purified by liquid chromatography on silica gel using an ISCO single channel system (Hexane/EtOAc: 9/1 to 1/9) to give 3-methyl-6-(pyridin-3-ylethynyl)pyridazine as brown solid. 1H NMR (CDCl3 300 MHz) δ 8.875-8.87 (m, 1H), 8.65-8.63 (d, 1H), 7.95-7.93 (d, 1H), 7.60-7.58 (dd, 1H), 7.39-7.36 (m, 2H), 2.80 (s, 3H). MS (ESI) 196.10 (M++H).
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
0.128 g
Type
reactant
Reaction Step One
Quantity
0.019 g
Type
reactant
Reaction Step One
Quantity
0.202 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenlyphosphine)palladium (0)
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)(C)C.Cl[C:14]1[N:15]=[N:16][C:17]([CH3:20])=[CH:18][CH:19]=1.[I-].C(N(CC)CC)C>COCCOC>[CH3:20][C:17]1[N:16]=[N:15][C:14]([C:5]#[C:6][C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0.175 g
Type
reactant
Smiles
C[Si](C)(C)C#CC=1C=NC=CC1
Name
Quantity
0.128 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C
Name
Quantity
0.019 g
Type
reactant
Smiles
[I-]
Name
Quantity
0.202 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
tetrakis(triphenlyphosphine)palladium (0)
Quantity
60 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring at 80° C. for 12 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after degasing by argon for 5 minute
Duration
5 min
ADDITION
Type
ADDITION
Details
Tetrabutylammonium fluoride (2.1 ml, 1M/THF) was added dropwise
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with H2O (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
the combined organic extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude purified by liquid chromatography on silica gel using an ISCO single channel system (Hexane/EtOAc: 9/1 to 1/9)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1N=NC(=CC1)C#CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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